chemical structure and properties of Indole-3-acetyl-phenylalanine
chemical structure and properties of Indole-3-acetyl-phenylalanine
Executive Summary
Indole-3-acetyl-phenylalanine (IAA-Phe) is a bioactive conjugate of the plant hormone indole-3-acetic acid (IAA) and the amino acid L-phenylalanine. While primarily characterized as a storage and transport form of auxin in plant physiology, its chemical architecture—comprising an indole scaffold linked to a phenylalanine core—possesses significant relevance in medicinal chemistry.
For drug development professionals, IAA-Phe represents a privileged structural motif sharing pharmacophoric features with HIV-1 capsid inhibitors (e.g., PF74) and neuroactive indole derivatives. This guide synthesizes the physicochemical properties, synthesis protocols, biological mechanisms, and analytical characterization of IAA-Phe, bridging the gap between plant biochemistry and pharmaceutical application.
Part 1: Chemical Architecture & Properties
Structural Identity
IAA-Phe is an amide conjugate where the carboxyl group of IAA is condensed with the
| Property | Data |
| IUPAC Name | (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid |
| Common Name | Indole-3-acetyl-phenylalanine (IAA-Phe) |
| CAS Number | 57105-50-7 (L-isomer); 92519-27-2 (unspecified) |
| Molecular Formula | C |
| Molecular Weight | 322.36 g/mol |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa | ~3.6 (Carboxyl group); Amide N-H is non-basic |
| LogP | ~2.6 - 2.8 (Predicted) |
Chemical Synthesis Protocol
Objective: Synthesis of IAA-Phe via carbodiimide-mediated coupling. Rationale: Direct coupling using DCC (N,N'-Dicyclohexylcarbodiimide) or EDC is preferred to activate the IAA carboxyl group without racemizing the phenylalanine chiral center.
Reagents:
-
L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)
-
HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) (Catalyst)
-
Triethylamine (Et
N) -
Dichloromethane (DCM) / Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve IAA (1.0 eq) in anhydrous DCM/DMF (4:1 ratio). Add HOBt (1.2 eq) and cool to 0°C.
-
Coupling: Add DCC (1.1 eq) and stir for 30 minutes at 0°C to form the active ester.
-
Addition: Add L-Phenylalanine methyl ester HCl (1.1 eq) and Et
N (2.5 eq) to the mixture. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).
-
Workup: Filter off the dicyclohexylurea (DCU) byproduct.[6] Dilute filtrate with Ethyl Acetate. Wash successively with 1N HCl, sat. NaHCO
, and brine. -
Deprotection (Optional): To obtain the free acid form, hydrolyze the methyl ester using LiOH in THF/Water (1:1) for 2 hours, then acidify to pH 3 to precipitate IAA-Phe.
Caption: Chemical synthesis pathway utilizing DCC-mediated amide coupling followed by ester hydrolysis.
Part 2: Biological Function & Mechanism[10]
Auxin Homeostasis Mechanism
In biological systems (specifically Arabidopsis thaliana), IAA-Phe serves as a reversible storage conjugate . The plant maintains free auxin levels by conjugating excess IAA to amino acids via GH3 amido synthetases . When free auxin is required for signaling, specific hydrolases cleave the amide bond.[3]
Enzymatic Hydrolysis Specificity
The bioactivity of IAA-Phe is dependent on its hydrolysis to free IAA. This process is governed by the ILR1-like family of hydrolases .
-
ILR1 (IAA-Leucine Resistant 1): The primary enzyme responsible for hydrolyzing IAA-Phe. It shows high specificity for hydrophobic amino acid conjugates (Phe, Leu).
-
IAR3 (IAA-Alanine Resistant 3): Secondary activity on IAA-Phe; primarily targets IAA-Alanine.
-
ILL2 (ILR1-Like 2): Minor contribution to IAA-Phe hydrolysis.
Causality: The differential expression of these enzymes allows tissues to fine-tune auxin release. For instance, ILR1 is highly expressed in roots, making IAA-Phe a critical source of auxin for root elongation.
Caption: The reversible conjugation-hydrolysis cycle regulating Auxin (IAA) availability via IAA-Phe.
Part 3: Pharmaceutical Relevance[11]
Structural Homology to HIV-1 Capsid Inhibitors
IAA-Phe is structurally analogous to the core scaffold of PF74 , a potent HIV-1 capsid inhibitor.
-
Shared Motif: Both molecules feature a Phenylalanine core linked to an Indole substituent .[8]
-
Mechanism: In PF74, the phenylalanine core interacts with the N-terminal domain (NTD) of the viral capsid, while the indole moiety interacts with the C-terminal domain (CTD) of the adjacent subunit.
-
Application: IAA-Phe derivatives can serve as simplified scaffolds for fragment-based drug design targeting protein-protein interfaces that recognize aromatic amino acids.
Prodrug Potential
The conjugation of IAA to Phenylalanine utilizes the LAT1 (Large Neutral Amino Acid Transporter) system. This principle is applied in prodrug design to enhance the blood-brain barrier (BBB) permeability of indole-based therapeutics by "disguising" them as essential amino acids.
Part 4: Analytical Characterization
LC-MS/MS Parameters
Quantification of IAA-Phe in complex matrices requires sensitive Mass Spectrometry parameters.
| Parameter | Setting |
| Ionization Mode | ESI Positive (+) |
| Precursor Ion (m/z) | 323.1 [M+H] |
| Quantifier Transition | 323.1 |
| Qualifier Transition | 323.1 |
| Cone Voltage | 25 V |
| Collision Energy | 20–30 eV |
| Retention Time | ~6.5 min (on C18 Reverse Phase) |
Extraction Protocol (Plant/Tissue)
-
Homogenization: Grind tissue (100 mg) in liquid nitrogen.
-
Extraction: Add 1 mL extraction buffer (80% Methanol, 1% Acetic Acid) containing internal standard (e.g., [
C ]-IAA-Phe). -
Incubation: Shake at 4°C for 1 hour to prevent enzymatic degradation.
-
Clarification: Centrifuge at 14,000 x g for 10 min.
-
Purification: Supernatant can be directly injected or passed through an SPE (Solid Phase Extraction) C18 cartridge for enrichment.
References
-
Bartel, B., & Fink, G. R. (1995). ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates. Science, 268(5218), 1745–1748. Link
-
LeClere, S., et al. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. Journal of Biological Chemistry, 277(23), 20446-20452. Link
-
Bhattacharjee, S., et al. (2022). Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. International Journal of Molecular Sciences, 23(23), 15068. Link
-
Kojima, M., et al. (2009). High-throughput and sensitive analytical method for auxins and other phytohormones using UPLC-ESI-MS/MS. Plant & Cell Physiology, 50(7), 1201-1214. Link
-
PubChem. N-(Indole-3-acetyl)phenylalanine (CID 4255608). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAR3 encodes an auxin conjugate hydrolase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
